Ethyl 5-acenaphthoylformate
CAS No.: 101110-21-8
Cat. No.: VC20740833
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 101110-21-8 |
---|---|
Molecular Formula | C16H14O3 |
Molecular Weight | 254.28 g/mol |
IUPAC Name | ethyl 2-(1,2-dihydroacenaphthylen-5-yl)-2-oxoacetate |
Standard InChI | InChI=1S/C16H14O3/c1-2-19-16(18)15(17)13-9-8-11-7-6-10-4-3-5-12(13)14(10)11/h3-5,8-9H,2,6-7H2,1H3 |
Standard InChI Key | PEOBJOVWXOXLHX-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(=O)C1=CC=C2CCC3=C2C1=CC=C3 |
Canonical SMILES | CCOC(=O)C(=O)C1=CC=C2CCC3=C2C1=CC=C3 |
Parameter | Value |
---|---|
CAS Number | 101110-21-8 |
Molecular Formula | C₁₆H₁₄O₃ |
Molecular Weight | 254.28 g/mol |
IUPAC Name | ethyl 2-(1,2-dihydroacenaphthylen-5-yl)-2-oxoacetate |
SMILES Notation | CCOC(=O)C(=O)C1=CC=C2CCC3=C2C1=CC=C3 |
InChI | InChI=1S/C16H14O3/c1-2-19-16(18)15(17)13-9-8-11-7-6-10-4-3-5-12(13)14(10)11/h3-5,8-9H,2,6-7H2,1H3 |
Structural Features and Physical Properties
Ethyl 5-acenaphthoylformate possesses a complex molecular architecture featuring an acenaphthene core with an ethyl ester and a formyl group. This structural arrangement contributes to its unique physicochemical properties and reactivity profile.
Molecular Structure
The compound consists of an acenaphthene backbone (a tricyclic aromatic hydrocarbon) substituted with a glyoxylic acid ethyl ester moiety. The acenaphthene core contains two fused rings with a five-membered ring attached, creating a distinctive three-dimensional structure. The glyoxylic acid ethyl ester group (–CO–COOEt) is attached to the acenaphthene ring, providing sites for various chemical transformations.
Physical Properties
Ethyl 5-acenaphthoylformate demonstrates physical properties characteristic of aromatic esters with additional functional groups. Its physical state and properties make it suitable for various laboratory and industrial applications.
The high boiling point of 426.9°C indicates strong intermolecular forces, likely due to the presence of aromatic rings and polar functional groups. The moderate LogP value of 2.68420 suggests a balance between hydrophilic and hydrophobic properties, which could be advantageous for certain biological applications.
Synthesis Methodologies
The preparation of ethyl 5-acenaphthoylformate can be achieved through several synthetic routes, depending on the scale of production and available starting materials.
Laboratory Scale Synthesis
In laboratory settings, ethyl 5-acenaphthoylformate can be synthesized through the reaction of acenaphthenequinone with ethyl formate in the presence of a suitable base. This reaction is typically conducted in a solvent such as ethanol under reflux conditions. The base facilitates the nucleophilic attack of ethyl formate on the carbonyl group of acenaphthenequinone, followed by subsequent transformations to yield the desired product.
The reaction sequence might involve:
-
Deprotonation of ethyl formate by the base
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Nucleophilic addition to the carbonyl group of acenaphthenequinone
-
Rearrangement and elimination steps to form the glyoxylic ester structure
Industrial Production Methods
At industrial scales, the synthesis of ethyl 5-acenaphthoylformate employs large-scale batch reactors where reactants are combined under carefully controlled temperature and pressure conditions. After the reaction is complete, the product undergoes purification processes such as distillation or recrystallization to achieve the desired purity level. These industrial methods aim to optimize yield and purity while minimizing waste generation and energy consumption.
Chemical Reactivity Profile
Ethyl 5-acenaphthoylformate demonstrates diverse chemical reactivity owing to its functional groups and structural features. The presence of both ketone and ester functionalities, along with the aromatic system, provides multiple reactive sites for chemical transformations.
Oxidation Reactions
Ethyl 5-acenaphthoylformate can undergo oxidation reactions to form corresponding carboxylic acids. These transformations typically employ oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The oxidation may target the ketone group or other oxidizable sites in the molecule, producing derivatives with altered functional group patterns.
Reduction Reactions
Reduction reactions of ethyl 5-acenaphthoylformate can convert it into alcohols or other reduced forms. Common reducing agents for these transformations include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). The selectivity of the reduction depends on the reducing agent used and the reaction conditions. For instance, NaBH₄ might selectively reduce the ketone group, while LiAlH₄ could reduce both the ketone and ester functionalities.
Substitution Reactions
Ethyl 5-acenaphthoylformate can participate in nucleophilic substitution reactions, particularly where the formyl group is replaced by various nucleophiles. These reactions can involve nucleophiles such as amines or thiols under basic or acidic conditions. The products of these substitution reactions include a range of derivatives with modified functional groups, expanding the chemical diversity accessible from this compound.
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